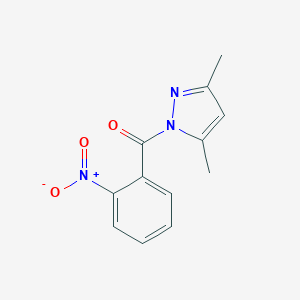
2-(2-ピリジン-2-イル-エチルスルファニル)-プロピオン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid is an organic compound that features a pyridine ring attached to a propionic acid moiety via an ethylsulfanyl linker
科学的研究の応用
2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid typically involves the following steps:
Starting Materials: Pyridine-2-ethylamine and 3-chloropropionic acid.
Reaction: The pyridine-2-ethylamine is reacted with 3-chloropropionic acid in the presence of a base such as sodium hydroxide to form the desired product.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can enhance the compound’s binding affinity and specificity for its target, while the propionic acid moiety can influence its solubility and bioavailability.
類似化合物との比較
2-(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.
2-(2-Pyridin-2-yl-ethylsulfanyl)-butanoic acid: Similar structure but with a butanoic acid moiety instead of propionic acid.
Uniqueness: 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid is unique due to its specific combination of a pyridine ring, ethylsulfanyl linker, and propionic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-(2-pyridin-2-ylethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8(10(12)13)14-7-5-9-4-2-3-6-11-9/h2-4,6,8H,5,7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXMQKHBWDSVNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCCC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-nitro-N'-[5-nitro-2-(1-piperidinyl)benzylidene]benzohydrazide](/img/structure/B390727.png)
![N'-(2,6-dichlorobenzylidene)-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B390728.png)
![3-nitro-N'-[5-nitro-2-(1-piperidinyl)benzylidene]benzohydrazide](/img/structure/B390729.png)
![N-[2-(2-chlorophenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B390731.png)
![4-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)imino]methyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B390732.png)



![N-(3-{[2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B390743.png)

![2-(2,4-Dichlorophenoxy)-N-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B390747.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B390748.png)


